4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE
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Overview
Description
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with the molecular formula C16H15N3O3 and a molecular weight of 297.3086 . This compound is known for its unique chemical structure, which includes both aminocarbonyl and carbohydrazonoyl functional groups. It is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The aminocarbonyl and carbohydrazonoyl groups are then introduced through specific reactions, often involving reagents such as hydrazine derivatives and carbonyl compounds. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl and carbohydrazonoyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]phenyl benzoate
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]-2-ethoxyphenyl benzoate
- 4-[2-(Aminocarbonyl)carbohydrazonoyl]-2-methoxyphenyl benzoate
Uniqueness
Compared to similar compounds, 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-6-13(7-3-11)15(20)22-14-8-4-12(5-9-14)10-18-19-16(17)21/h2-10H,1H3,(H3,17,19,21)/b18-10+ |
InChI Key |
LYUNESUXTONJMB-VCHYOVAHSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)N |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
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